molecular formula C5H5BrClN3O2 B2449784 1-(2-bromoethyl)-4-chloro-3-nitro-1H-pyrazole CAS No. 1340390-69-3

1-(2-bromoethyl)-4-chloro-3-nitro-1H-pyrazole

Cat. No.: B2449784
CAS No.: 1340390-69-3
M. Wt: 254.47
InChI Key: NFQPQXDBQYRLGE-UHFFFAOYSA-N
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Description

The compound “1-(2-bromoethyl)-4-chloro-3-nitro-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are used in various fields, including medicinal chemistry, due to their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, bromoethyl compounds can generally be synthesized via reactions involving protected 1,2-diamines with bromoethyldiphenylsulfonium triflate under basic conditions .

Scientific Research Applications

Crystallography and Molecular Interactions

Detailed crystallographic studies have been conducted on similar compounds, elucidating their molecular and supramolecular structures. For example, investigations into the molecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones highlight the intricate intermolecular interactions and molecular conformations as determined by X-ray diffraction. These studies are pivotal in understanding the molecular geometry and the stabilization mechanisms within the compounds, such as π-stacking interactions and hydrogen bonding (Padilla-Martínez et al., 2011).

Biological Activities

There's significant research interest in evaluating the biological activities of pyrazole derivatives. For instance, novel carboxamides of 1H-pyrazole have been synthesized, with their insecticidal and fungicidal activities assessed through various methods. This kind of research contributes to the development of new compounds with potential applications in agriculture and pest control (Zhu et al., 2014).

Properties

IUPAC Name

1-(2-bromoethyl)-4-chloro-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrClN3O2/c6-1-2-9-3-4(7)5(8-9)10(11)12/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQPQXDBQYRLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCBr)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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